Inverse Phase-Transfer Catalysis: Reactivity Ranking of Chlorobenzoyl Chloride Isomers
In a two-phase H₂O/CH₂Cl₂ system catalyzed by pyridine 1-oxide (PNO), 4-chlorobenzoyl chloride exhibits a lower rate of reaction with PNO compared to its 2-chloro and 3-chloro isomers, but a higher rate than unsubstituted benzoyl chloride. The experimental reactivity order is 2-ClC₆H₄COCl > 3-ClC₆H₄COCl > 4-ClC₆H₄COCl > PhCOCl [1]. This ranking reflects the combined influence of electronic and steric effects on the rate-determining formation of the 1-(chlorobenzoyloxy)pyridinium intermediate. The para-isomer provides an intermediate reactivity that balances sufficient electrophilicity for efficient acylation with greater stability and regioselectivity in complex synthetic sequences [1].
| Evidence Dimension | Relative reactivity toward pyridine 1-oxide (PNO) |
|---|---|
| Target Compound Data | 4-Chlorobenzoyl chloride (4-ClC₆H₄COCl) |
| Comparator Or Baseline | 2-ClC₆H₄COCl > 3-ClC₆H₄COCl > PhCOCl |
| Quantified Difference | Reactivity order: 2-Cl > 3-Cl > 4-Cl > H |
| Conditions | Two-phase H₂O/CH₂Cl₂ medium, PNO inverse phase-transfer catalyst, rate-determining step is reaction of ClC₆H₄COCl with PNO |
Why This Matters
This directly informs the selection of the optimal isomer for specific acylation conditions; the 4-chloro isomer offers a predictable intermediate rate that avoids the competing side reactions associated with the more reactive ortho-isomer while still outperforming the unsubstituted parent compound.
- [1] Ou, J.-S.; Chen, R.-H.; Jwo, J.-J. Inverse phase-transfer catalysis. Kinetics of the pyridine 1-oxide-catalyzed reaction of chlorobenzoyl chloride and chlorobenzoate ion. Journal of Molecular Catalysis A: Chemical, 1996, 110(2), 95–103. View Source
